3,6-Dichloropyridazine
Overview
Description
3,6-Dichloropyridazine is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of two chlorine atoms on the pyridazine ring, which can undergo various chemical transformations.
Synthesis Analysis
The synthesis of 3,6-dichloropyridazine derivatives has been explored through different methodologies. One approach involves the metallation using (tmp)2Zn.2MgCl2.2LiCl, which allows for the smooth functionalization of the compound with various electrophiles. This method facilitates the creation of bis-organozinc species that can further react to form highly substituted pyrazolo[3,4-c]pyridazines derivatives . Another synthesis route is the nickel-catalyzed electrochemical cross-coupling, which has been shown to be a reliable alternative to classical palladium-catalyzed reactions for the formation of biaryl structures .
Molecular Structure Analysis
The molecular structure of 3,6-dichloropyridazine derivatives has been studied using various spectroscopic techniques and X-ray diffraction (XRD). Density functional theory (DFT) calculations, along with Hirshfeld surface analysis and energy frameworks, have been employed to understand the intermolecular interactions and the packing of molecules in the crystal lattice .
Chemical Reactions Analysis
3,6-Dichloropyridazine exhibits a range of reactivity patterns. It can undergo radical-mediated C-H functionalization using primary alcohols, t-BuOOH, and TiCl3, leading to the formation of alkoxy pyridazines and enabling access to tetrahydropyridopyridazines with multiple functional handles . Additionally, the compound can react with pyrrolylmagnesium bromide to produce 3-chloro-6-(2-pyrrolyl)pyridazine, although further reactions with other nucleophiles are slow .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,6-dichloropyridazine derivatives are influenced by their molecular structure. The presence of substituents on the pyridazine ring can significantly affect the compound's reactivity, solubility, and stability. For instance, the introduction of a 3-N-substituted amino group and a methyl group on the pyridazine ring has been shown to impart herbicidal activities to the resulting compounds . The selective hydrazinolysis of 3,6-substituted pyridazines has also been investigated to understand the influence of different substituents on the reactivity of the core pyridazine structure .
Scientific Research Applications
Chemical Functionalization and Derivatives Synthesis
- 3,6-Dichloropyridazine has been utilized in chemical reactions to create various functionalized derivatives. For instance, metallation with (tmp)2Zn.2MgCl2.2LiCl leads to bis-organozinc species that can react with electrophiles, enabling the synthesis of highly substituted pyrazolo[3,4-c]pyridazines (Wunderlich & Knochel, 2008). Additionally, radical-mediated C-H functionalization using primary alcohols and other reactants allows for the creation of alkoxy pyridazines and tetrahydropyridopyridazines (Neubert et al., 2015).
Synthesis of Novel Compounds
- The compound has been a key starting material in synthesizing new chemical entities. For example, ortho-lithiation of 3,6-dichloropyridazine followed by reaction with carbonyl derivatives leads to the synthesis of azaxanthone and other compounds (Turck et al., 1990). Similarly, it has been used to create various substituted pyridazines, demonstrating its versatility as a chemical building block (Shin et al., 1999).
Pharmaceutical and Medicinal Chemistry
- In pharmaceutical research, certain derivatives of 3,6-dichloropyridazine have shown potential pharmacological properties. For instance, some 3,6-dialkoxy-pyridazines exhibit anticonvulsive properties, and other derivatives have shown blood pressure lowering effects (Druey et al., 1954).
Advanced Chemical Synthesis Techniques
- Advanced synthesis techniques involving 3,6-dichloropyridazine have been explored. Microwave-assisted synthesis has been used to create di(pyridin-2-yl)pyridazines, which have applications in forming metal complexes (Hoogenboom et al., 2006). Also, various force fields for 3,6-dichloropyridazine have been analyzed for their physicochemical properties, aiding in a deeper understanding of its molecular structure (Vázquez et al., 2000; Vázquez et al., 2001).
Exploration in Cancer Research
- Some derivatives of 3,6-dichloropyridazine have been studied for their anticancer properties. For example, a study on 3-allylseleno-6-alkylthiopyridazines, synthesized from 3,6-dichloropyridazine, revealed antiproliferative activities against breast cancer cells (Kim et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3,6-dichloropyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSWJGOYDXFJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059704 | |
Record name | Pyridazine, 3,6-dichloro- | |
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Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 3,6-Dichloropyridazine | |
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Product Name |
3,6-Dichloropyridazine | |
CAS RN |
141-30-0 | |
Record name | 3,6-Dichloropyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyridazine, 3,6-dichloro- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141300 | |
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Record name | 3,6-Dichloropyridazine | |
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Record name | Pyridazine, 3,6-dichloro- | |
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Record name | Pyridazine, 3,6-dichloro- | |
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Record name | 3,6-dichloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.981 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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